molecular formula C12H15NO B1281428 1-Methyl-3-phenylpiperidin-4-one CAS No. 3881-28-5

1-Methyl-3-phenylpiperidin-4-one

Cat. No.: B1281428
CAS No.: 3881-28-5
M. Wt: 189.25 g/mol
InChI Key: SJMPVSIWZXUUET-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylpiperidin-4-one is a chemical compound with the molecular formula C12H15NO It is a piperidine derivative, characterized by a piperidine ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanal with methylamine and formaldehyde under acidic conditions to form the piperidine ring. Another method includes the cyclization of N-methyl-3-phenylpropionamide using a suitable dehydrating agent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methyl-3-phenylpiperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

    Piperidine: A basic structure similar to 1-Methyl-3-phenylpiperidin-4-one but without the methyl and phenyl substitutions.

    3-Phenylpiperidine: Similar to this compound but lacks the methyl group at the 1-position.

    N-Methylpiperidine: Contains a methyl group at the nitrogen atom but lacks the phenyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-Methyl-3-phenylpiperidin-4-one (MPP) is a piperidine derivative with the molecular formula C12H15NOC_{12}H_{15}NO and a molecular weight of approximately 201.25 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with neurotransmitter systems and its implications for therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • A piperidine ring substituted with:
    • A methyl group at the nitrogen atom (1-position)
    • A phenyl group at the carbon atom (3-position)

These features contribute to the compound's ability to interact with various biological targets, making it a versatile intermediate in organic synthesis and a candidate for further pharmacological investigations.

Target Interactions

This compound has shown potential interactions with several receptors, particularly:

  • Dopamine Receptors : Preliminary studies indicate that MPP may bind to dopamine receptors, which are crucial for regulating mood, reward, and motor control.
  • Metabotropic Glutamate Receptors (mGluRs) : Research suggests that derivatives of piperidine compounds can modulate mGluR activity, impacting neurotransmission and neuroplasticity .

Biochemical Pathways

The compound's biological effects are mediated through several biochemical pathways:

  • PI3K/Akt/mTOR Signaling Pathway : MPP may influence autophagic cell death by inhibiting mTOR phosphorylation, thereby regulating downstream autophagy-related targets.
  • Cell Signaling Modulation : By interacting with key signaling molecules, MPP can alter gene expression patterns, potentially affecting cellular metabolism and function.

Biological Activities

This compound exhibits a range of biological activities that make it an interesting subject for research:

Activity Description
AnticancerPotential to induce autophagic cell death in cancer cells.
Neurological EffectsPossible therapeutic applications in treating neurological disorders.
Neurotransmitter ModulationInteraction with dopamine receptors may influence mood and behavior.
AntimicrobialSome piperidine derivatives show antimicrobial properties.

Case Study: Neuropharmacological Effects

In a study examining the neuropharmacological effects of similar piperidine derivatives, researchers found that compounds with structural similarities to MPP displayed significant activity in modulating neurotransmitter release. These findings suggest that MPP could have similar effects, warranting further investigation into its potential as a therapeutic agent for conditions like depression and anxiety disorders .

Structure–Activity Relationship (SAR)

Research on SAR has revealed that modifications to the piperidine structure can enhance biological activity. For instance, substituting different groups on the piperidine ring has been shown to affect binding affinity to various receptors and improve pharmacokinetic properties. This highlights the importance of structural optimization in developing effective drugs based on MPP .

Properties

IUPAC Name

1-methyl-3-phenylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-13-8-7-12(14)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMPVSIWZXUUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509885
Record name 1-Methyl-3-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3881-28-5
Record name 1-Methyl-3-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

208.78 g of ethyl N-(2-ethoxycarbonylethyl)-3-methylamino-2-phenylpropionate, 10 ml of absolute alcohol and 500 ml of toluene are added to a suspension of 65.28 g of sodium hydride and 3.0 l of toluene. When hydrogen evolution slows (about 0.5 hour), the mixture is heated to reflux for 30 minutes. The reaction mixture is cooled and then extracted with 6 N hydrochloric acid. The resultant acid extracts are washed with 500 ml of hexane and heated to reflux under nitrogen for two hours. The mixture is then cooled, basified with 50 weight percent aqueous NaOH solution (1.6 l) and then extracted with ether. The ether extracts are dried over Na2SO4 and then filtered. The filtrate is concentrated in vacuo to yield an oil product of 1-methyl-3-phenyl-4-piperidone.
Quantity
208.78 g
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reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
10 mL
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reactant
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Quantity
65.28 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
500 mL
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solvent
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0 (± 1) mol
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Reaction Step Two

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